![molecular formula C15H11FO4 B6404960 5-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261990-67-3](/img/structure/B6404960.png)
5-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95%
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Overview
Description
5-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% (5-F3MCPB) is a derivative of benzoic acid and is commonly used in the synthesis of organic compounds. It is a crystalline solid at room temperature and has a melting point of 147-148°C. 5-F3MCPB is a useful reagent for a variety of organic transformations and is often used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mechanism of Action
5-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% is an electrophilic reagent, meaning it can react with nucleophiles, such as amines, to form new covalent bonds. The reaction is catalyzed by the presence of a base, such as potassium carbonate, and proceeds through a series of steps. In the first step, the electrophilic 5-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% reacts with the nucleophile to form an intermediate. In the second step, the intermediate is attacked by a base, resulting in the formation of a new covalent bond between the two reactants.
Biochemical and Physiological Effects
5-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% has not been reported to have any biochemical or physiological effects in humans or animals. It is not known to be toxic or carcinogenic, and is generally regarded as safe for laboratory use.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% in laboratory experiments include its high purity and its ability to react with a wide range of nucleophiles. It is also relatively inexpensive and is easy to handle. The main limitation of 5-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% is that it is sensitive to air and moisture, and must be stored in a dry environment.
Future Directions
For 5-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% include its use in the synthesis of more complex organic compounds, such as pharmaceuticals and agrochemicals. It could also be used to synthesize materials for use in optoelectronic devices. In addition, 5-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% could be used as a catalyst for the synthesis of heterocyclic compounds, such as pyridines and pyrimidines. Finally, 5-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% could be used to synthesize new materials with interesting properties, such as materials for use in nanotechnology.
Synthesis Methods
The most common method for synthesizing 5-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% is through the reaction of 3-methoxycarbonylphenylmagnesium bromide and 5-fluorobenzoic acid in tetrahydrofuran (THF). The reaction is carried out at room temperature and yields a white crystalline solid with a purity of 95%.
Scientific Research Applications
5-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% is a useful reagent for the synthesis of a variety of organic compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of heterocyclic compounds, such as pyridines and pyrimidines, which are important building blocks in drug discovery. In addition, 5-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% has been used in the synthesis of organic materials for use in optoelectronic devices.
properties
IUPAC Name |
3-fluoro-5-(3-methoxycarbonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)10-4-2-3-9(5-10)11-6-12(14(17)18)8-13(16)7-11/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHQDJPUJNPEQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690680 |
Source
|
Record name | 5-Fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261990-67-3 |
Source
|
Record name | 5-Fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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